molecular formula C3H6NNaO5S2 B14347352 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate CAS No. 90802-19-0

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate

Katalognummer: B14347352
CAS-Nummer: 90802-19-0
Molekulargewicht: 223.2 g/mol
InChI-Schlüssel: YQPIFAOMJMXDAF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate typically involves the reaction of 3-mercaptoalanine with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the sesquihydrate form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the substituents involved.

Wissenschaftliche Forschungsanwendungen

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in processes such as enzyme inhibition and protein folding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Mercaptopropionic acid
  • Sodium 3-mercapto-1-propanesulfonate
  • 2-Mercaptoethanesulfonic acid

Uniqueness

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is unique due to its specific structure, which includes both a thiol group and a sulfate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its sesquihydrate form also provides stability and ease of handling in various applications.

Eigenschaften

CAS-Nummer

90802-19-0

Molekularformel

C3H6NNaO5S2

Molekulargewicht

223.2 g/mol

IUPAC-Name

sodium;(2-amino-3-sulfanylpropanoyl) sulfate

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(1-10)3(5)9-11(6,7)8;/h2,10H,1,4H2,(H,6,7,8);/q;+1/p-1

InChI-Schlüssel

YQPIFAOMJMXDAF-UHFFFAOYSA-M

Kanonische SMILES

C(C(C(=O)OS(=O)(=O)[O-])N)S.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.